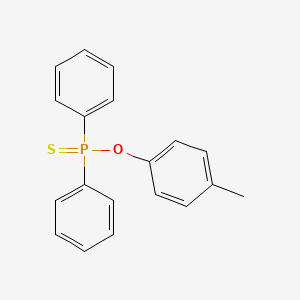
Thiophosphinic acid, diphenyl-, o-(4-tolyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophosphinic acid, diphenyl-, o-(4-tolyl) ester is an organophosphorus compound that features a phosphorus atom bonded to sulfur, oxygen, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophosphinic acid, diphenyl-, o-(4-tolyl) ester can be synthesized via the reaction of thiophosphinic acid with diphenylphosphinothioate. The reaction typically involves the use of Grignard reagents, such as phenylmagnesium bromide, which react with the phosphorus atom to form the desired ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organophosphorus chemistry techniques, including the use of phosphorus trichloride and sulfur-containing reagents under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Thiophosphinic acid, diphenyl-, o-(4-tolyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the sulfur atom, leading to the formation of benzyl sulfides.
Oxidation Reactions: The ester can be oxidized to form phosphine oxides under specific conditions.
Common Reagents and Conditions
Grignard Reagents: Phenylmagnesium bromide is commonly used in substitution reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
Benzyl Sulfides: Formed via substitution reactions at the sulfur atom.
Phosphine Oxides: Formed via oxidation reactions.
Scientific Research Applications
Thiophosphinic acid, diphenyl-, o-(4-tolyl) ester has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of bioactive molecules and drug analogs.
Agrochemistry: It is utilized in the development of agrochemicals and pesticides.
Materials Science: The compound is employed in the synthesis of materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of thiophosphinic acid, diphenyl-, o-(4-tolyl) ester involves its behavior as an ambident electrophile. This means it can react at multiple sites, such as the sulfur and phosphorus atoms, depending on the reagents and conditions used . The compound’s reactivity is influenced by the electronic properties of the aromatic rings and the presence of substituents.
Comparison with Similar Compounds
Similar Compounds
Thiophosphoric Acid: An inorganic compound with a similar phosphorus-sulfur bond but different structural properties.
Phosphinic Acid Thioesters: Compounds with similar reactivity and applications in synthetic chemistry.
Uniqueness
Thiophosphinic acid, diphenyl-, o-(4-tolyl) ester is unique due to its specific combination of aromatic rings and the presence of both sulfur and oxygen atoms bonded to phosphorus
Properties
Molecular Formula |
C19H17OPS |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(4-methylphenoxy)-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C19H17OPS/c1-16-12-14-17(15-13-16)20-21(22,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3 |
InChI Key |
GQIYCAQSFFVDGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















